9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride is a bicyclic compound characterized by its unique structure that incorporates both nitrogen and oxygen atoms. This compound is classified as a laboratory chemical and is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is with a molecular weight of 297.78 g/mol .
The compound can be sourced from various chemical suppliers, including Synthonix, which lists it as a new product with high purity levels (97%) available in multiple quantities . It falls under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen within a bicyclic framework. This classification highlights its potential utility in synthesizing other bioactive compounds and pharmaceuticals.
The synthesis of 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride involves several key steps:
The synthesis yields the target compound in satisfactory yields, typically around 85% purity, as confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
The molecular structure of 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride features a bicyclic system where:
The compound's structural representation can be expressed using its SMILES notation: c1ccc(cc1)CN2[C@@H]3CC(C[C@H]2COC3)C(=O)O.Cl
.
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride can participate in various chemical reactions typical for carboxylic acids and amines:
These reactions underscore its versatility as an intermediate in organic synthesis.
Further studies would be required to elucidate its specific mechanisms in biological systems.
Spectroscopic data confirm its structure:
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7